molecular formula C12H13N5O4 B3276373 2'-C-ethynyladenosine CAS No. 640725-76-4

2'-C-ethynyladenosine

Cat. No.: B3276373
CAS No.: 640725-76-4
M. Wt: 291.26 g/mol
InChI Key: GLMZHZQENASCGE-YUTYNTIBSA-N
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Chemical Reactions Analysis

2’-C-Ethynyladenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include copper catalysts for CuAAC and various oxidizing or reducing agents for modifying functional groups. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-C-Ethynyladenosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2’-C-Ethynyladenosine exerts its effects is through the inhibition of DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death . Additionally, its ability to participate in click chemistry reactions allows it to be used in various biochemical assays and labeling techniques .

Comparison with Similar Compounds

2’-C-Ethynyladenosine is unique among purine nucleoside analogs due to its alkyne group, which enables its use in click chemistry. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and reactivity due to the presence or absence of the alkyne group .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-2-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13)14-4-15-10(7)17/h1,4-6,8,11,18-20H,3H2,(H2,13,14,15)/t6-,8-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMZHZQENASCGE-YUTYNTIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314689
Record name 2′-C-Ethynyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640725-76-4
Record name 2′-C-Ethynyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640725-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-C-Ethynyladenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-C-ethynyladenosine
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2'-C-ethynyladenosine
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2'-C-ethynyladenosine
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2'-C-ethynyladenosine
Reactant of Route 5
2'-C-ethynyladenosine
Reactant of Route 6
2'-C-ethynyladenosine

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